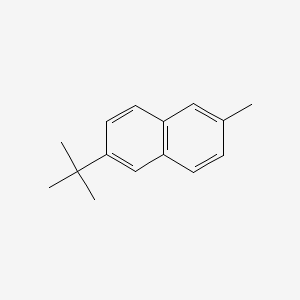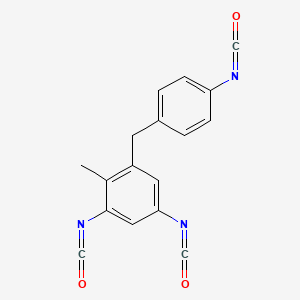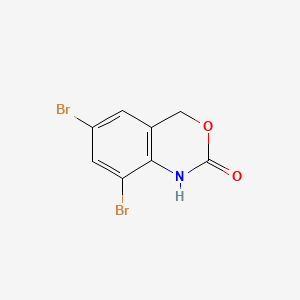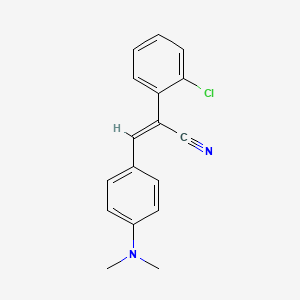
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is a coordination compound where copper is complexed with two molecules of 2-furancarboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- typically involves the reaction of copper(II) salts with 2-furancarboxylic acid under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent such as methanol, followed by the addition of 2-furancarboxylic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of copper(I) species.
Substitution: Ligand exchange reactions can occur, where the 2-furancarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions would result in new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox cycling, which is crucial for its catalytic activity. The 2-furancarboxylate ligands provide stability to the complex and can participate in interactions with other molecules, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) benzoate: Similar in structure but with benzoate ligands instead of 2-furancarboxylate.
Copper(II) acetate: Another copper(II) complex with acetate ligands.
Copper(II) bipyridine complexes: These complexes have bipyridine ligands and are used in various catalytic applications.
Uniqueness
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is unique due to the presence of 2-furancarboxylate ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and make it suitable for specific applications that other copper complexes may not be able to achieve .
Eigenschaften
CAS-Nummer |
84009-23-4 |
|---|---|
Molekularformel |
C10H6CuO6 |
Molekulargewicht |
285.70 g/mol |
IUPAC-Name |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



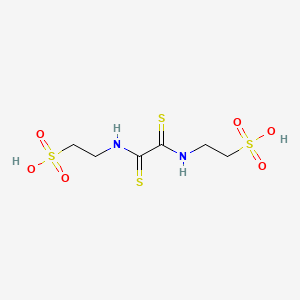
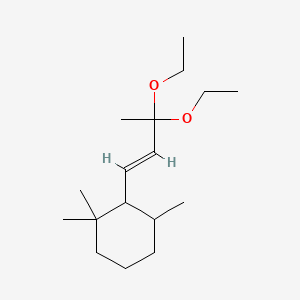

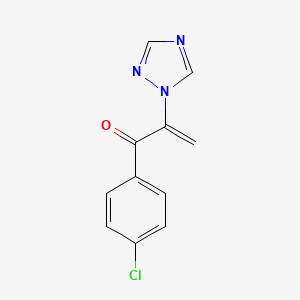


![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
